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Compound of Interest

Compound Name: 2-Cyano-2-phenylbutanamide

Cat. No.: B7769771 Get Quote

An In-Depth Technical Guide to the Core Properties of 2-Cyano-2-phenylbutanamide

Introduction
2-Cyano-2-phenylbutanamide, identified by the CAS Number 80544-75-8, is a multifaceted

organic compound positioned at the intersection of synthetic chemistry and pharmaceutical

science.[1] Structurally, it is characterized by a chiral carbon center bonded to four distinct

functional groups: a phenyl ring, a cyano group (-C≡N), an ethyl group (-CH₂CH₃), and a

carboxamide group (-CONH₂).[1] This unique arrangement makes it a valuable intermediate in

various chemical transformations, including nucleophilic additions and cyclizations.[1]

Of particular significance to the pharmaceutical industry, 2-Cyano-2-phenylbutanamide is

recognized as a known impurity of Primidone, an anticonvulsant medication.[2][3] Its role as

"Primidone EP Impurity D" necessitates a thorough understanding of its properties for quality

control, drug safety, and regulatory compliance in drug development.[2][3] This guide provides

a comprehensive technical overview of its fundamental properties, characterization data, a

representative synthesis protocol, and safety considerations, tailored for researchers and

professionals in the chemical and pharmaceutical fields.

Physicochemical and Structural Properties
2-Cyano-2-phenylbutanamide typically presents as a crystalline solid.[1] The presence of the

phenyl group imparts significant lipophilicity, which generally results in good solubility in

common organic solvents.[1] Key identifying properties are summarized in the table below.
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Property Value Source(s)

CAS Number 80544-75-8 [1][2][4]

Molecular Formula C₁₁H₁₂N₂O [1][2][3]

Molecular Weight 188.23 g/mol [2][3][4]

Appearance Crystalline Solid [1]

Melting Point 112-113 °C [2]

Synonyms

(RS)-2-Cyano-2-

phenylbutyramide, Ciobutide,

Primidone Impurity D

[1][2][3]

SMILES
CCC(C#N)

(C1=CC=CC=C1)C(=O)N
[3][5]

InChI

InChI=1S/C11H12N2O/c1-2-

11(8-12,10(13)14)9-6-4-3-5-7-

9/h3-7H,2H2,1H3,(H2,13,14)

[1][3]

Molecular Structure
The structure features a quaternary α-carbon, making it a chiral molecule that exists as a

racemic mixture, denoted as (RS)-2-Cyano-2-phenylbutanamide.[1] The interplay between

the electron-withdrawing cyano and amide groups and the aromatic phenyl ring dictates its

chemical reactivity and spectroscopic behavior.

Caption: 2D structure of 2-Cyano-2-phenylbutanamide.

Spectroscopic and Analytical Characterization
Accurate characterization is essential for confirming the identity and purity of 2-Cyano-2-
phenylbutanamide. The following sections describe the expected spectroscopic signatures.

Infrared (IR) Spectroscopy
The IR spectrum provides a diagnostic fingerprint based on the vibrational frequencies of the

molecule's functional groups.
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N-H Stretch: The primary amide (-NH₂) will exhibit two distinct bands in the region of 3100-

3500 cm⁻¹, corresponding to symmetric and asymmetric stretching vibrations.

C-H Stretch: Aromatic C-H stretches are expected just above 3000 cm⁻¹, while aliphatic C-H

stretches from the ethyl group will appear just below 3000 cm⁻¹.[6]

C≡N Stretch: A sharp, medium-intensity absorption band characteristic of the nitrile group is

predicted in the 2220–2260 cm⁻¹ range.[6][7]

C=O Stretch (Amide I): A very strong and prominent absorption band for the amide carbonyl

group is expected between 1630-1680 cm⁻¹.[6]

C=C Stretch: Aromatic ring stretching vibrations will produce several bands of varying

intensity in the 1400–1600 cm⁻¹ region.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum is expected to show:

A multiplet signal in the aromatic region (δ 7.2-7.5 ppm) for the five protons of the phenyl

group.

Two broad singlets for the two non-equivalent amide protons (-CONH₂), which may be

exchangeable with D₂O.

A quartet for the methylene protons (-CH₂) of the ethyl group, coupled to the methyl

protons.

A triplet for the terminal methyl protons (-CH₃) of the ethyl group, coupled to the methylene

protons.

¹³C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon

environment:

A signal for the nitrile carbon (-C≡N) around 115-125 ppm.
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A signal for the amide carbonyl carbon (-C=O) in the 170-180 ppm range.

Multiple signals in the aromatic region (125-140 ppm) for the carbons of the phenyl ring.

A signal for the central quaternary carbon.

Signals in the aliphatic region for the ethyl group's methylene (-CH₂) and methyl (-CH₃)

carbons.

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and gain structural insights from

fragmentation patterns.

Molecular Ion: The nominal molecular weight is 188, so a molecular ion peak (M⁺) is

expected at an m/z of 188.[3][5] High-resolution mass spectrometry (HRMS) would show an

exact mass of approximately 188.09496 Da.[3]

Key Fragments: Common fragmentation pathways for amides include alpha-cleavage

(cleavage of the bond adjacent to the carbonyl group) and cleavage of the N-CO bond.[8]

Predicted adducts under electrospray ionization (ESI) conditions include [M+H]⁺ at m/z

189.1022 and [M+Na]⁺ at m/z 211.0842.[5]

Synthesis and Reactivity
While various synthetic routes can be envisioned, a robust and common strategy for

constructing such α-substituted carbonyl compounds is through the alkylation of an enolate

intermediate. A plausible laboratory-scale synthesis involves the ethylation of 2-cyano-2-

phenylacetamide.

Proposed Synthesis Workflow
The core of this synthesis is the deprotonation of the α-carbon of 2-cyano-2-phenylacetamide.

This carbon is particularly acidic due to the resonance stabilization of the resulting carbanion

by both the adjacent cyano and amide groups. A strong, non-nucleophilic base is required to

ensure complete deprotonation without competing side reactions. The generated nucleophilic

carbanion then undergoes an Sₙ2 reaction with an ethylating agent like ethyl iodide.
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Caption: Proposed synthesis workflow for 2-Cyano-2-phenylbutanamide.

Experimental Protocol
This protocol is a representative procedure based on analogous alkylation reactions of active

methylene compounds.[9]

Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere

(e.g., nitrogen or argon), add anhydrous tetrahydrofuran (THF). Cool the flask to 0 °C in an

ice bath.

Base Addition: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1

equivalents) to the stirred THF.

Deprotonation: Dissolve 2-cyano-2-phenylacetamide (1.0 equivalent) in a minimal amount of

anhydrous THF and add it dropwise to the NaH suspension via a dropping funnel. Allow the

mixture to stir at 0 °C for 30-60 minutes after the addition is complete. The evolution of

hydrogen gas should cease, indicating the formation of the sodium salt.

Alkylation: Add ethyl iodide (1.2 equivalents) dropwise to the reaction mixture at 0 °C. After

the addition, remove the ice bath and allow the reaction to warm to room temperature.

Monitor the reaction progress by Thin-Layer Chromatography (TLC).

Quenching and Work-up: Once the reaction is complete, carefully quench the reaction by

slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the

mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate

(Na₂SO₄), and concentrate under reduced pressure. The resulting crude solid can be purified

by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl

acetate/hexanes) to yield pure 2-Cyano-2-phenylbutanamide.

Characterization: Confirm the identity and purity of the final product using the analytical

methods described in Section 2.0 (IR, NMR, MS, and melting point).

Safety and Handling
Based on available Safety Data Sheets (SDS), 2-Cyano-2-phenylbutanamide is classified

with several hazards. Proper handling is crucial to ensure laboratory safety.

GHS Hazard Statements:

H302: Harmful if swallowed.

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Precautionary Measures:

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume

hood.[10]

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side

shields or goggles, and a lab coat.

Handling: Avoid breathing dust. Avoid contact with skin and eyes.[10] Wash hands

thoroughly after handling.

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10]

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[10]
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Conclusion
2-Cyano-2-phenylbutanamide is a compound of significant interest due to its versatile

chemical nature and its specific relevance as a pharmaceutical impurity. Its structure, defined

by a stereocenter with cyano, amide, phenyl, and ethyl substituents, provides a rich platform for

chemical synthesis and presents a clear analytical challenge. A thorough understanding of its

physicochemical properties, spectroscopic signatures, and safe handling protocols, as outlined

in this guide, is indispensable for professionals engaged in synthetic chemistry, quality

assurance, and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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